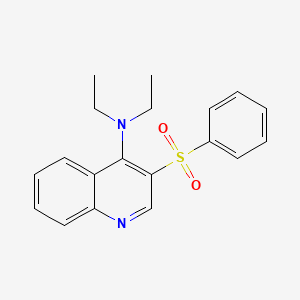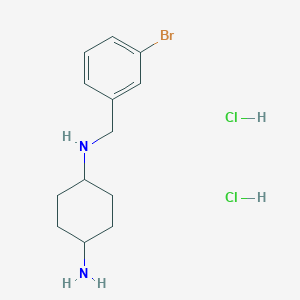
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine” is a complex organic molecule that contains a quinoline ring, a benzenesulfonyl group, and a diethylamine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often synthesized from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H bonds . The quinoline ring could potentially be formed through a Skraup synthesis or a Doebner-Miller reaction, common methods for synthesizing quinoline derivatives .Chemical Reactions Analysis
Benzenesulfonyl compounds are known to react with amines and alcohols . They can also undergo desulfonation when heated above 220°C . The quinoline ring in the compound might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonyl compounds are typically solid at room temperature and have strong acidic properties .Scientific Research Applications
Analytical Chemistry Applications
Derivatization of Amines in Environmental Analysis : A study by Sacher, Lenz, and Brauch (1997) discusses methods for the determination of aliphatic amines in waste and surface water using derivatization with benzenesulfonyl chloride, highlighting the utility of benzenesulfonyl-related compounds in enhancing the detectability of amines in environmental samples (Sacher, Lenz, & Brauch, 1997).
Organic Synthesis and Medicinal Chemistry
Synthesis of Quinoline Derivatives : Research into the synthesis of quinoline derivatives, including those modified with benzenesulfonyl groups, has shown their potential in the creation of compounds with varied biological activities. For instance, Pagliero et al. (2010) synthesized and characterized 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, demonstrating their application in antiparasitic drug development with promising activity against Trypanosoma cruzi and Plasmodium falciparum (Pagliero et al., 2010).
Anticancer Agents : Another application is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) explored tetrahydroisoquinoline derivatives for their cytotoxic activity against breast cancer cell lines, demonstrating the role of such compounds in drug discovery (Redda, Gangapuram, & Ardley, 2010).
Catalysis
Copper Benzenesulfonate in Organic Synthesis : Wang et al. (2012) reported the use of copper benzenesulfonate as an effective catalyst for synthesizing mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones in aqueous solution, showcasing the catalytic applications of benzenesulfonyl-based compounds in facilitating organic transformations (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLLTKGZWDCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)


![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)
